molecular formula C10H18O3 B2789492 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol CAS No. 2137597-71-6

2,9-Dioxaspiro[5.5]undecan-3-ylmethanol

Cat. No.: B2789492
CAS No.: 2137597-71-6
M. Wt: 186.251
InChI Key: RSHSFCIEYVZSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is a spirocyclic compound characterized by a methanol substituent at position 3 of a 2,9-dioxaspiro[5.5]undecane framework. This structure consists of two fused six-membered rings sharing a central sp³-hybridized carbon atom, with oxygen atoms at positions 2 and 7. The compound’s derivatives, such as 2-{2,9-dioxaspiro[5.5]undecan-3-yl}acetic acid (CAS: 2090711-64-9) and sulfonamide variants, are utilized in pharmaceutical intermediates and organic synthesis . Its synthesis often involves functionalization of the spiro core, as seen in derivatives prepared via reactions with acetic acid or sulfonyl chloride groups .

Properties

IUPAC Name

2,9-dioxaspiro[5.5]undecan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHSFCIEYVZSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137597-71-6
Record name {2,9-dioxaspiro[5.5]undecan-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a diol with a suitable aldehyde or ketone under acidic conditions to form the spirocyclic acetal . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene or dichloromethane. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,9-Dioxaspiro[5.5]undecan-3-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form a diol or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

2,9-Dioxaspiro[5.5]undecan-3-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic ring systems.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.

    Industry: It can be used in the development of new materials, such as polymers and resins, due to its structural stability and reactivity.

Mechanism of Action

The mechanism of action of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

Spectral and Analytical Data

  • Mass Spectrometry : Methyl- and ethyl-substituted 1,7-dioxaspiro[5.5]undecanes exhibit characteristic fragmentation patterns (e.g., retro-cleavage ions at m/z 112 and 115), distinct from 2,9-dioxaspiro derivatives .
  • NMR Profiling : 1,5-Dioxaspiro compounds with hydroxymethyl groups (e.g., ) show distinct proton environments (δ ~3.5 ppm for -CH₂OH), whereas 2,9-dioxaspiro systems may display shifted signals due to oxygen positioning .

Chirality and Stability

  • Axial Chirality : 1,5-Dioxaspiro compounds exhibit helical chirality due to substituent arrangement, whereas 2,9-dioxaspiro systems may show altered stereochemical properties .
  • Stability : The 2,9-dioxaspiro framework’s oxygen placement may enhance rigidity compared to 1,5- or 1,7-systems, influencing thermal and chemical stability .

Biological Activity

2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is a spirocyclic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Synthesis

The molecular formula of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is C11H20O3C_{11}H_{20}O_3 with a molecular weight of 186.25 g/mol. The compound features a spirocyclic structure which is characterized by the presence of two oxygen atoms incorporated into the ring system.

Synthesis Methods:
The synthesis typically involves cyclization reactions where a diol reacts with an aldehyde or ketone under acidic conditions to form the spirocyclic acetal. This method can be optimized for higher yields and purity through continuous flow processes in industrial applications.

Biological Activity

Research indicates that 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol exhibits various biological activities, particularly in the context of enzyme interactions and as potential ligands in biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes or receptors through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Covalent bonding

These interactions can influence various biochemical pathways, making it a candidate for therapeutic applications.

Case Studies and Experimental Data

  • Antimicrobial Activity: In studies involving related compounds, it was found that derivatives of dioxaspiro compounds have shown promising antimicrobial properties against pathogens like Staphylococcus aureus . While specific data on 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol is limited, its structural similarities suggest potential efficacy in this area.
  • Enzyme Interaction Studies: The compound's unique structure allows it to be a model for studying enzyme interactions. Its hydroxyl group may enhance binding affinity with target enzymes, thereby influencing metabolic pathways .
  • Pharmaceutical Applications: Ongoing research is exploring its use as a pharmaceutical intermediate, particularly in developing new therapeutic agents targeting specific diseases .

Comparative Analysis

To understand the uniqueness of 2,9-Dioxaspiro[5.5]undecan-3-ylmethanol compared to similar compounds, a comparison table is provided below:

Compound NameStructure TypeNotable Activities
2,9-Dioxaspiro[5.5]undecan-3-ylmethanolSpirocyclicPotential enzyme interaction
2,9-Dioxaspiro[5.5]undecan-3-ylmethanamineSpirocyclic (amine)Antimicrobial properties
Spiro[5.5]undecane derivativesSpirocyclicVaried reactivity in synthetic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.